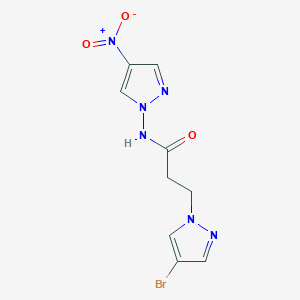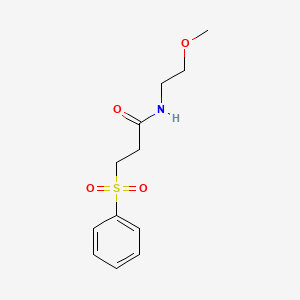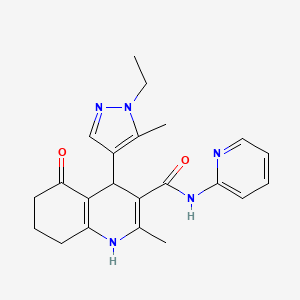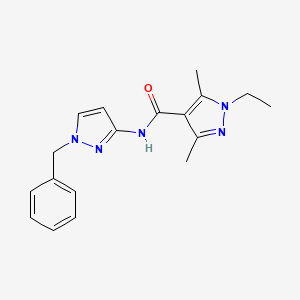
3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that features both bromine and nitro functional groups attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of pyrazole to obtain 4-bromo-1H-pyrazole. This intermediate is then reacted with 3-bromopropionyl chloride under basic conditions to form 3-(4-bromo-1H-pyrazol-1-yl)propanamide. The final step involves nitration of the pyrazole ring to introduce the nitro group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst, or sodium dithionite in aqueous solution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 3-(4-amino-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide.
Oxidation: Products with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of both bromine and nitro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-1H-pyrazole: A simpler analog without the nitro group.
4-nitro-1H-pyrazole: A simpler analog without the bromine group.
3-(4-chloro-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide: A similar compound with a chlorine atom instead of bromine.
Uniqueness
3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both bromine and nitro groups on the pyrazole rings
Propiedades
Fórmula molecular |
C9H9BrN6O3 |
|---|---|
Peso molecular |
329.11 g/mol |
Nombre IUPAC |
3-(4-bromopyrazol-1-yl)-N-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C9H9BrN6O3/c10-7-3-11-14(5-7)2-1-9(17)13-15-6-8(4-12-15)16(18)19/h3-6H,1-2H2,(H,13,17) |
Clave InChI |
QBNUUWAFZQYZIV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1NC(=O)CCN2C=C(C=N2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxy-5-methylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10895102.png)
![N-[(1Z)-3-(morpholin-4-ylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10895110.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10895117.png)


![N'-[(E)-(2,4-dimethylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B10895130.png)
![N,1-diethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10895131.png)

![N'-[2-(allyloxy)benzylidene]-2,4-dichlorobenzohydrazide](/img/structure/B10895137.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B10895160.png)

![6-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10895169.png)
![4-[(2-chlorophenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B10895170.png)
